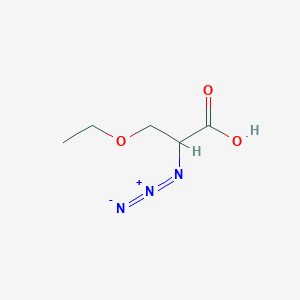

2-Azido-3-ethoxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Azido-3-ethoxypropanoic acid is a chemical compound with the molecular formula C5H9N3O3 . It contains an azide moiety and a carboxylic acid group. The azide group can undergo copper-catalyzed Click Chemistry reactions with alkyne groups. The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds .

Molecular Structure Analysis

The molecular structure of this compound consists of five carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms . The exact mass of the molecule is 131.03309103 g/mol .

Applications De Recherche Scientifique

Peptide Modification

The cycloaddition of azides to alkynes, a reaction facilitated by copper(I) catalysis, is a cornerstone in the synthesis of [1,2,3]-triazoles, a process extensively used in peptide modification. The study by Tornøe, Christensen, and Meldal (2002) illustrates this by detailing a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, yielding 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method's compatibility with solid-phase peptide synthesis highlights its utility in generating diversely substituted peptides, emphasizing the broad applicability of azido compounds in biochemical research (Tornøe, Christensen, & Meldal, 2002).

Luminescence Sensitization

Azido compounds, such as those designed with azido molecules like 2-methoxy benzoic acid tris-(2-methoxybenzoyl)hydrazide, have been utilized to sensitize terbium luminescence through three-photon excitation. This application, as demonstrated by Law et al. (2007), showcases the potential of azido derivatives in developing advanced luminescent materials. Such materials have implications for optoelectronics and bioimaging, where the precise control of photophysical properties is crucial (Law et al., 2007).

Zwitterionic Compound Synthesis

The synthesis of zwitterionic compounds via the novel rearrangement of 3-oxobutanoic acid thioanilide derivatives, as explored by Zaleska et al. (2002), highlights another facet of azido compound applications. Their work on 2-anilino-2-ethoxy-3-oxothiobutanoic acid demonstrates the versatility of azido derivatives in synthesizing zwitterionic structures, which have significant implications in medicinal chemistry and drug design (Zaleska et al., 2002).

Amino Sugar Derivatives

The study by Tsuchiya, Suo, and Umezawa (1970) on the preparation of methyl 3-azido-3-deoxy-α and β-D-xylopyranoside, and its derivatives, underscores the role of azido compounds in synthesizing amino sugar derivatives. These derivatives have potential applications in developing new antibiotics and anticancer agents, showcasing the importance of azido compounds in therapeutic agent development (Tsuchiya, Suo, & Umezawa, 1970).

Thermoresponsive Polymers

Azido end-functionalized poly(N-isopropylacrylamide) (PNIPAM), synthesized through the 'click' reaction of azido groups with acetylene derivatives, demonstrates azido compounds' utility in creating thermoresponsive materials. Narumi et al. (2008) showcased how the modification of PNIPAM end-groups can adjust the lower critical solution temperature (LCST), illustrating the potential of azido derivatives in designing smart materials for biomedical applications (Narumi et al., 2008).

Mécanisme D'action

Target of Action

Azides are known to be versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of rna . Therefore, it can be inferred that 2-Azido-3-ethoxypropanoic acid may interact with RNA molecules in the cell.

Mode of Action

Azides, in general, are known to participate in various chemical reactions, including intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the synthesis of various heterocyclic compounds .

Biochemical Pathways

Given that azides are used for the functionalization of rna , it can be speculated that this compound may influence RNA-related biochemical pathways.

Propriétés

IUPAC Name |

2-azido-3-ethoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-2-11-3-4(5(9)10)7-8-6/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNONIIIBKMYIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2602842.png)

![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)

![(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2602853.png)

![6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2602856.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2602857.png)